![molecular formula C22H24N2O2 B4653006 N-(3,3-diphenylpropyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4653006.png)
N-(3,3-diphenylpropyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Overview
Description
N-(3,3-diphenylpropyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, commonly known as DPI, is a chemical compound that has been widely used in scientific research. It belongs to the class of selective inhibitors of protein kinase C (PKC) and has been shown to have significant effects on various biological processes.
Mechanism of Action
DPI exerts its inhibitory effect on N-(3,3-diphenylpropyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream substrates and inhibits the activity of N-(3,3-diphenylpropyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide. DPI has been shown to be a selective inhibitor of N-(3,3-diphenylpropyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, with little or no effect on other kinases.
Biochemical and Physiological Effects:
DPI has been shown to have significant effects on various biological processes, including cell proliferation, differentiation, apoptosis, and signal transduction. It has been reported to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. DPI has also been shown to have anti-inflammatory effects and has been used to study the role of N-(3,3-diphenylpropyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide in inflammation.
Advantages and Limitations for Lab Experiments
DPI has several advantages for lab experiments, including its high selectivity for N-(3,3-diphenylpropyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, its ability to inhibit N-(3,3-diphenylpropyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide in a dose-dependent manner, and its wide availability. However, DPI also has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for the use of DPI in scientific research. One area of interest is the role of N-(3,3-diphenylpropyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. DPI has been shown to have neuroprotective effects and may have potential as a therapeutic agent for these diseases. Another area of interest is the development of new N-(3,3-diphenylpropyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide inhibitors with improved selectivity and efficacy. DPI has served as a valuable tool for studying the role of N-(3,3-diphenylpropyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide in various biological processes and has the potential to lead to the development of new treatments for a range of diseases.
Scientific Research Applications
DPI has been extensively used in scientific research due to its selective inhibition of N-(3,3-diphenylpropyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide. N-(3,3-diphenylpropyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is a family of serine/threonine kinases that play a critical role in various cellular processes, including cell proliferation, differentiation, apoptosis, and signal transduction. DPI has been shown to inhibit the activity of N-(3,3-diphenylpropyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide in a dose-dependent manner and has been used to study the role of N-(3,3-diphenylpropyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide in various biological processes.
properties
IUPAC Name |
N-(3,3-diphenylpropyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-3-20-21(16(2)26-24-20)22(25)23-15-14-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19H,3,14-15H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUWFUYXSQSFCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-diphenylpropyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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